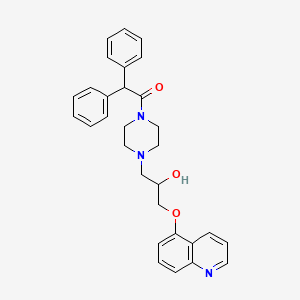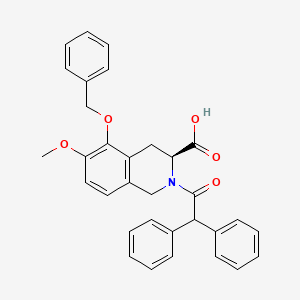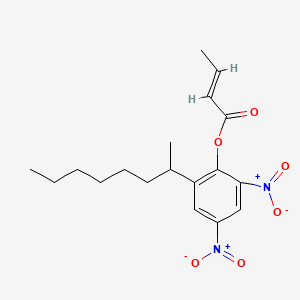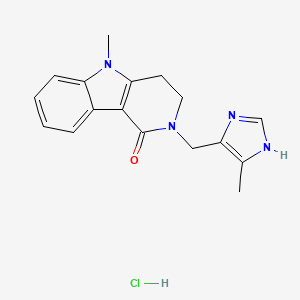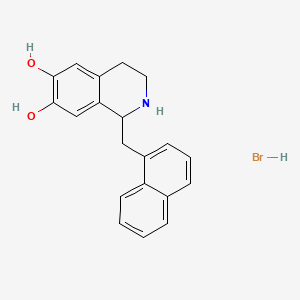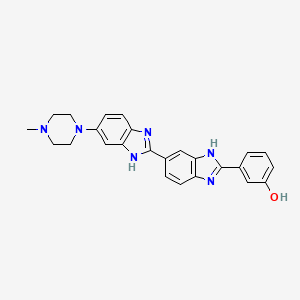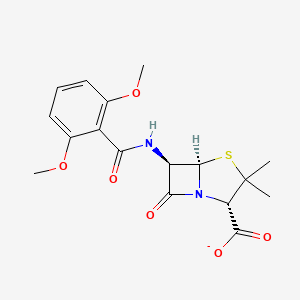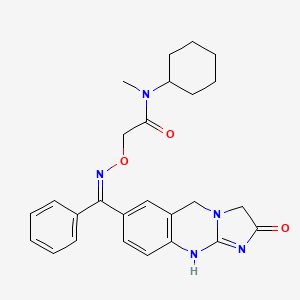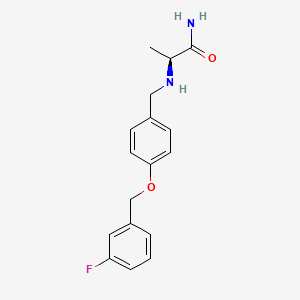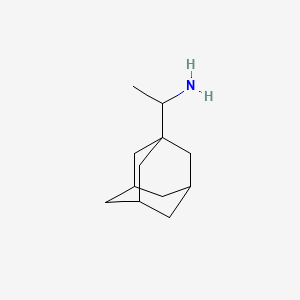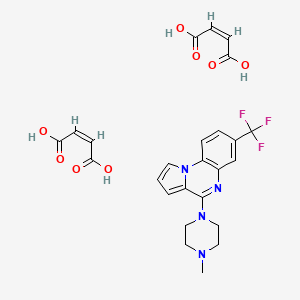
CGS 12066B 马来酸盐
描述
CGS 12066B is an agonist of the serotonin (5-HT) receptor subtype 5-HT1B (IC50 = 51 nM). It is selective for 5-HT1B over 5-HT1A and 5-HT2 receptors (IC50s = 876 and 6,480 nM, respectively), as well as α1-, α2-, and β-adrenergic, and dopamine D1 and D2 receptors (IC50s = >6,000, >1,000, >1,000, >5,000, and >5,000 nM, respectively). CGS 12066B inhibits forskolin-induced cAMP accumulation in opossum kidney cells when used at concentrations ranging from 0.001 to 1 µM. In vivo, CGS 12066B reduces 5-hydroxy-L-tryptophan (5-HTP) accumulation in the fronto-parietal cortex (ED50 = 7.92 µmol/kg) and induces dorsal raphe cell firing in rats (ED50 = 358 nmol/kg). It decreases interfemale and intermale aggression in Syrian hamsters.
5-HT1B full agonist, 10-fold selective over 5-HT1A and 1000-fold selective over 5-HT2C receptors. Centrally active following systemic administration.
科学研究应用
血清素受体激动剂
CGS 12066B 马来酸盐是一种5-HT 1B 全激动剂 . 它对 5-HT 1A 的选择性是其 10 倍,对 5-HT 2C 受体的选择性是其 1000 倍 . 这使得它成为研究血清素受体的重要工具,尤其是在神经和精神疾病中,这些受体在这些疾病中起着至关重要的作用。
中枢神经系统研究
该化合物在全身给药后具有中枢活性 . 这意味着它可以穿过血脑屏障并与中枢神经系统相互作用。该特性使其在与各种神经系统疾病相关研究中很有用,包括抑郁症、焦虑症和精神分裂症。
生化和药理学特征
CGS 12066B 马来酸盐已被用于 5-HT 1B 受体的生化和药理学特征分析 . 了解这种受体的生化特性可以提供对其在各种生理过程中的作用和潜在治疗应用的见解。
行为研究
在行为研究中,使用 CGS 12066B 马来酸盐研究了 5-HT 1B 受体配体对物质自我给药的影响 . 这可以提供关于 5-HT 1B 受体在成瘾和物质滥用中的作用的宝贵见解。
血清素受体的功能特征
CGS 12066B 马来酸盐已被用于通过 G 蛋白激活的内向整流 K+ 通道对 5-HT 1A 和 5-HT 1B 血清素受体信号传导的功能特征分析 . 这项研究可以帮助理解血清素受体功能中涉及的复杂信号通路。
作用机制
Target of Action
CGS 12066B dimaleate, also known as Pyrrolo(1,2-a)quinoxaline, is a full agonist of the 5-HT1B receptor . This receptor is a subtype of the 5-HT1 (serotonin) receptors, which play a crucial role in various biological and neurological processes.
Mode of Action
As a full agonist, CGS 12066B dimaleate binds to the 5-HT1B receptors, mimicking the action of the natural ligand, serotonin . This binding activates the receptor, triggering a series of intracellular events. It is 10-fold selective over 5-HT1A and 1000-fold selective over 5-HT2C receptors .
Pharmacokinetics
It is mentioned that the compound is centrally active following systemic administration , indicating that it can cross the blood-brain barrier and exert its effects within the central nervous system.
生化分析
Biochemical Properties
CGS 12066B dimaleate is a full agonist of the 5-HT 1B receptor . It is 10-fold selective over the 5-HT 1A receptor and 1000-fold selective over the 5-HT 2C receptor . This selectivity allows CGS 12066B dimaleate to interact specifically with 5-HT 1B receptors, influencing biochemical reactions involving these receptors .
Cellular Effects
CGS 12066B dimaleate, through its action on 5-HT 1B receptors, can influence various cellular processes. It is centrally active following systemic administration , indicating that it can cross the blood-brain barrier and exert effects on central nervous system cells .
Molecular Mechanism
The molecular mechanism of action of CGS 12066B dimaleate involves its binding to 5-HT 1B receptors . As a full agonist, it can activate these receptors, leading to downstream effects such as changes in cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
CGS 12066B dimaleate is involved in serotonin-related metabolic pathways due to its action on 5-HT 1B receptors
属性
IUPAC Name |
(Z)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4.C4H4O4/c1-22-7-9-23(10-8-22)16-15-3-2-6-24(15)14-5-4-12(17(18,19)20)11-13(14)21-16;5-3(6)1-2-4(7)8/h2-6,11H,7-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPAHEUAJMCLRD-BTJKTKAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)C(F)(F)F)N4C2=CC=C4.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)C(F)(F)F)N4C2=CC=C4.C(=C\C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109028-10-6 | |
| Record name | Pyrrolo[1,2-a]quinoxaline, 4-(4-methyl-1-piperazinyl)-7-(trifluoromethyl)-, (2Z)-2-butenedioate (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109028-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


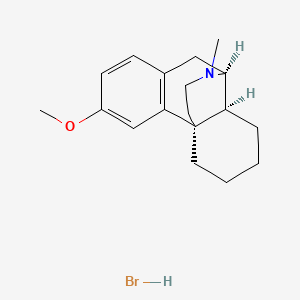
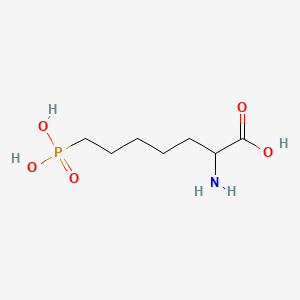
![(2R)-2-[[3-propan-2-yl-7-[(4-pyridin-2-ylphenyl)methylamino]imidazo[4,5-b]pyridin-5-yl]amino]butan-1-ol](/img/structure/B1662169.png)
